molecular formula C20H22N2O2 B067471 Benzyl spiro[indoline-3,4'-piperidine]-1'-carboxylate CAS No. 167484-18-6

Benzyl spiro[indoline-3,4'-piperidine]-1'-carboxylate

Cat. No.: B067471
CAS No.: 167484-18-6
M. Wt: 322.4 g/mol
InChI Key: XJUPGFXGJQIYQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl spiro[indoline-3,4'-piperidine]-1'-carboxylate (CAS: 167484-18-6) is a spirocyclic compound featuring a fused indoline and piperidine ring system. Its molecular formula is C₂₀H₂₂N₂O₂, with a molecular weight of 322.41 g/mol . The compound is synthesized via a condensation reaction between (4-methoxyphenyl) hydrazine hydrochloride and benzyl 4-formylpiperidine-1-carboxylate in the presence of trifluoroacetic acid, followed by cyclization under controlled conditions . This scaffold is of significant interest in medicinal chemistry due to its structural rigidity, which mimics bioactive conformations of natural products and enhances receptor binding selectivity.

Preparation Methods

Multi-Component Reaction Strategies

Spiro[indoline-3,4'-piperidine] derivatives are commonly synthesized via multi-component reactions (MCRs). These one-pot procedures optimize atom economy and reduce purification steps. For example, condensation of (4-methoxyphenyl)hydrazine hydrochloride with benzyl 4-formylpiperidine-1-carboxylate in trifluoroacetic acid (TFA) initiates cyclization, yielding the spiro core. Reflux conditions (110–120°C) and neutral pH are critical for minimizing side reactions.

Key Reagents and Conditions:

  • Catalysts : TFA for acid-mediated cyclization.

  • Solvents : Dichloromethane (DCM) or ethanol for solubility.

  • Purification : Column chromatography (petroleum ether/ethyl acetate, 4:1) achieves >95% purity.

Fischer Indole Cyclization

Fischer indole synthesis remains a cornerstone for constructing the indoline moiety. Reacting phenylhydrazines with ketones under acidic conditions generates the indoline ring, which subsequently undergoes spirocyclization with piperidine precursors. For instance, benzylamine and methyl acrylate form intermediates that cyclize under palladium catalysis.

Optimization Parameters:

  • Temperature : 80–100°C to balance reaction rate and byproduct formation.

  • Catalysts : Pd(PPh3)4\text{Pd(PPh}_3\text{)}_4 enhances Suzuki-Miyaura coupling yields (75% for boronate esters).

Industrial-Scale Production

Continuous flow reactors are employed for large-scale synthesis, ensuring consistent product quality. Green chemistry principles, such as aqueous-phase reactions and solvent-free conditions, reduce environmental impact.

Scalability Challenges:

  • Residence Time : 10–15 minutes in flow systems to prevent decomposition.

  • Yield : 60–70% at pilot scale, with purity >98% via recrystallization.

Reaction Mechanisms and Byproduct Management

Cyclization Pathways

The spiro core forms via intramolecular nucleophilic attack, where the piperidine nitrogen attacks the indoline carbonyl carbon. Stereochemical outcomes (cis/trans isomers) depend on reaction kinetics, with cis-conformers dominating (70:30 ratio).

Byproduct Mitigation:

  • Side Reactions : Oxidative dimerization is suppressed using argon atmospheres.

  • Workup : Liquid-liquid extraction removes unreacted starting materials.

Analytical Characterization

Structural validation relies on:

  • NMR Spectroscopy : 1H^1\text{H} NMR confirms proton environments (e.g., benzyl CH2_2 at δ 4.2–4.5 ppm).

  • X-Ray Crystallography : Resolves spiro junction geometry.

Scientific Research Applications

Benzyl spiro[indoline-3,4’-piperidine]-1’-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Investigated for its potential as a bioactive molecule.

    Medicine: Explored for its potential therapeutic properties. The compound’s ability to interact with biological targets makes it a candidate for drug development.

    Industry: Used in the development of new materials and as a precursor in the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which benzyl spiro[indoline-3,4’-piperidine]-1’-carboxylate exerts its effects is primarily through its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The spirocyclic structure allows the compound to fit into binding sites on these targets, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares benzyl spiro[indoline-3,4'-piperidine]-1'-carboxylate with its derivatives and analogs, focusing on structural modifications, physicochemical properties, and pharmacological activities.

Halogenated Derivatives

Bromo-Substituted Analogs :

  • Benzyl 7-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate (CAS: 1243461-51-9, 438192-14-4): Molecular formula: C₂₀H₂₁BrN₂O₂; molecular weight: 401.30 g/mol . Safety profile includes GHS hazard statements H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation) .
  • Benzyl 6-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate (CAS: 473737-32-5):
    • Molecular formula: C₂₀H₂₁BrN₂O₂ ; molecular weight: 401.30 g/mol .
    • Positional isomerism (bromine at position 6 vs. 7) leads to differences in steric hindrance and solubility.

Chloro-Substituted Analogs :

  • Benzyl 5-chlorospiro[indoline-3,4'-piperidine]-1'-carboxylate (CAS: 1041704-16-8):
    • Molecular formula: C₂₀H₂₁ClN₂O₂ ; molecular weight: 356.85 g/mol .
    • Chlorine at position 5 increases metabolic stability compared to the parent compound, as halogenation reduces susceptibility to oxidative degradation .

Piperidine/Indoline Ring Modifications

  • These analogs were designed to mimic the lead structure of anticancer agents but showed reduced solubility due to increased hydrophobicity .
  • Benzmorpholine-Replaced Derivatives (C1-C4) :

    • Substitution of indoline with benzmorpholine (e.g., C1-C4 ) introduces an additional oxygen atom, improving hydrogen-bonding capacity. However, this modification decreased blood-brain barrier permeability in preclinical studies .

tert-Butyl Carbamate Derivatives

  • tert-Butyl 4-chloro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate (CAS: 1707602-35-4):
    • Molecular formula: C₁₇H₂₁ClN₂O₃ ; molecular weight: 336.82 g/mol .
    • The tert-butyl carbamate group enhances proteolytic stability, making it a preferred intermediate for prodrug development.

Key Research Findings

Anticancer Activity: Derivatives like A1-A4 (aminopyridine-containing spiro[indoline-3,4-piperidine] compounds) demonstrated nanomolar potency against kinase targets, with A3 showing IC₅₀ values < 50 nM in breast cancer cell lines .

Safety Profiles: Brominated analogs exhibit higher toxicity (e.g., H302, H315 hazards) compared to non-halogenated derivatives, necessitating careful handling .

Synthetic Utility : The parent compound serves as a versatile intermediate for generating halogenated or functionalized derivatives via electrophilic substitution or cross-coupling reactions .

Biological Activity

Benzyl spiro[indoline-3,4'-piperidine]-1'-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and neuropharmacology. This article explores the compound's biochemical properties, cellular effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a unique spiro structure that combines an indoline and piperidine moiety. The molecular formula is C20H24N2O2C_{20}H_{24}N_2O_2, with a molecular weight of approximately 322.41 g/mol. It typically appears as a white to yellow powder or crystalline solid with a melting point ranging from 123°C to 127°C. The compound is known for its high purity, often exceeding 98% in commercial preparations.

Enzyme Interaction

Research indicates that this compound inhibits key enzymes involved in cancer cell proliferation, such as topoisomerases and kinases. These interactions prevent DNA replication and cell division, leading to reduced tumor growth.

Apoptosis Induction

The compound has been shown to induce apoptosis in various cancer cell lines by activating caspases and promoting the release of cytochrome c from mitochondria. This mechanism highlights its potential as an anticancer agent.

Antitumor Activity

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The compound's effectiveness appears to correlate with its ability to inhibit cellular proliferation and induce apoptosis .

Anticonvulsant Properties

Additionally, this compound has shown promising results in animal models for anticonvulsant activity, suggesting potential applications in the treatment of epilepsy and other seizure disorders.

The molecular mechanism underlying the biological activity of this compound involves several key interactions:

  • Enzyme Inhibition : The compound binds to the active sites of target enzymes (e.g., topoisomerases), inhibiting their catalytic activities.
  • Caspase Activation : It activates caspases that are crucial for the apoptotic pathway.
  • Metabolic Pathway Interference : this compound can alter metabolic pathways by inhibiting enzymes involved in glycolysis and the tricarboxylic acid cycle.

Case Studies and Research Findings

StudyFindings
Study on Antitumor Activity This compound demonstrated significant antiproliferative effects against A549 cells with an IC50 value indicating effective dose levels for inducing apoptosis .
Anticonvulsant Activity Study In animal models, the compound exhibited anticonvulsant effects comparable to standard medications, showing promise for future therapeutic development.
Mechanistic Study The compound was found to interact with multiple cellular targets leading to apoptosis via mitochondrial pathways.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for benzyl spiro[indoline-3,4'-piperidine]-1'-carboxylate and its derivatives?

The compound is typically synthesized via multi-component reactions, Fischer indole cyclization, or intramolecular Heck reactions. For example, spiro[indoline-3,4'-piperidine] derivatives are synthesized using reagents like benzylamine, methyl acrylate, and isothiocyanates under reflux conditions. Purification is achieved via column chromatography (PetEt/EtOAc 4:1), and structural confirmation employs NMR, IR, and X-ray crystallography . Modifications at the indoline or piperidine nitrogen are common, with yields varying (e.g., 30% for tert-butyl derivatives) depending on substituents .

Q. How is the structural conformation of spiro[indoline-3,4'-piperidine] derivatives validated?

Q. How do structural modifications at the 5- or 6-position of the indoline ring affect biological activity?

Substitutions at the 6-position (e.g., bromo or quinolinyl groups) enhance binding to hydrophobic pockets in kinases like c-Met. For example, 6-bromo derivatives show IC₅₀ values <10 μM in cell-based assays, outperforming 5-substituted analogs. Molecular docking reveals interactions with residues Leu1157 and Tyr1230, critical for inhibitory activity .

Q. What is the role of spiro[indoline-3,4'-piperidine] derivatives in targeting HDAC6 or c-Met kinases?

These compounds act as potent HDAC6 inhibitors (e.g., (±)-30) by binding to the zinc-dependent catalytic domain. For c-Met inhibition, the spiro scaffold aligns with the ATP-binding pocket, with tert-butyl carboxylate derivatives showing sub-micromolar activity. Structural optimization focuses on balancing lipophilicity (LogP 2.5–3.5) and solubility for improved bioavailability .

Q. How do dynamic equilibria (cis/trans) of the spiro scaffold influence pharmacological properties?

The equilibrium (Scheme 1) affects binding kinetics and metabolic stability. For example, cis-conformers exhibit higher affinity for HDAC6 due to better alignment with the active site. Stability studies in PBS (pH 7.4) show a 70:30 cis/trans ratio over 24 hours, impacting in vivo half-life .

Q. What are the challenges in obtaining reliable toxicological data for this compound?

Existing safety data sheets (SDS) lack comprehensive toxicology (e.g., no LD₅₀, mutagenicity, or carcinogenicity data). Researchers must conduct in vitro assays (e.g., Ames test, hepatocyte viability) and in vivo studies (rodent models) to address gaps. Preliminary data suggest low acute toxicity but require validation .

Q. Methodological Considerations

Q. How to optimize reaction conditions for synthesizing spiro[indoline-3,4'-piperidine] derivatives?

  • Catalyst selection: Pd(PPh₃)₄ improves Suzuki-Miyaura coupling yields (e.g., 75% for boronate esters) .
  • Solvent systems: DMF/H₂O (3:1) enhances solubility of hydrophobic intermediates .
  • Temperature control: Reflux (110°C) minimizes side reactions during cyclization .

Q. What strategies mitigate stability issues during storage?

  • Storage conditions: -20°C under argon prevents oxidation of sensitive groups (e.g., tert-butyl carboxylates).
  • Lyophilization: Increases shelf life of hygroscopic derivatives .

Q. Critical Research Gaps

  • Ecotoxicology: No data on biodegradation or aquatic toxicity .
  • Long-term stability: Limited studies on hydrolytic degradation under physiological conditions .
  • In vivo pharmacokinetics: Requires rodent PK/PD profiling for HDAC6/c-Met inhibitors .

Properties

IUPAC Name

benzyl spiro[1,2-dihydroindole-3,4'-piperidine]-1'-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c23-19(24-14-16-6-2-1-3-7-16)22-12-10-20(11-13-22)15-21-18-9-5-4-8-17(18)20/h1-9,21H,10-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJUPGFXGJQIYQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CNC3=CC=CC=C23)C(=O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201151979
Record name Phenylmethyl 1,2-dihydrospiro[3H-indole-3,4′-piperidine]-1′-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201151979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167484-18-6
Record name Phenylmethyl 1,2-dihydrospiro[3H-indole-3,4′-piperidine]-1′-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=167484-18-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylmethyl 1,2-dihydrospiro[3H-indole-3,4′-piperidine]-1′-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201151979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name benzyl 1,2-dihydrospiro[indole-3,4'-piperidine]-1'-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of phenyl hydrazine (1.29 g, 12.0 mmol) and trifluoroacetic acid (3.0 mL) in a 49:1 solution of toluene:acetonitrile (50 mL) is heated at 35° C. 4-Formyl-piperidine-1-carboxylic acid benzyl ester (2.7 g, 10.91 mmol) is dissolved in a 49:1 solution of toluene:acetonitrile (10 mL) and added dropwise to the mixture (WO2005046682). The mixture is stirred at 35° C. overnight. The resulting solution is cooled to 0° C., and methanol (5 mL) is added. NaBH4 (0.619 g, 16.38 mmol) is added portion wise to the solution and the mixture is stirred for 45 min. The reaction mixture is washed with aqueous NH4OH (6%, 25 mL) and brine (30 mL), dried over sodium sulfate, and evaporated to dryness to give a yellow solid. The crude solid is recrystallised from EtOAc to give a yellow solid (1.25 g, 1st crop). The mother liquor is evaporated and purified by silica gel chromatography, eluting with hexane:ethyl acetate (8:2) to give the title compound as a pale yellow solid (1.2 g, 2nd crop) with a total yield of (2.4 g, 76%). ESI/MS m/z 323 (M+H)+.
Quantity
1.29 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0.619 g
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.